molecular formula C21H25N5O2 B2357899 3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-64-9

3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2357899
CAS No.: 877644-64-9
M. Wt: 379.464
InChI Key: PEQNLDFGBVVAJK-UHFFFAOYSA-N
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Description

3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the isobutyl, trimethyl, and p-tolyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the isobutyl group, which may affect its chemical properties and applications.

    3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the p-tolyl group, which may influence its reactivity and biological activity.

Uniqueness

The presence of both the isobutyl and p-tolyl groups in 3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and biological properties, making it distinct from similar compounds

Properties

IUPAC Name

4,7,8-trimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-12(2)11-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-9-7-13(3)8-10-16/h7-10,12H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQNLDFGBVVAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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